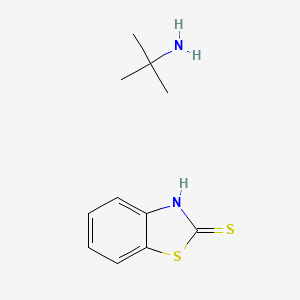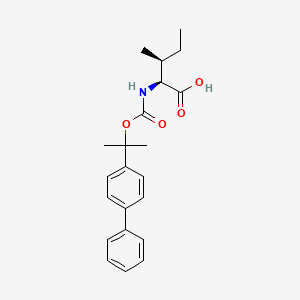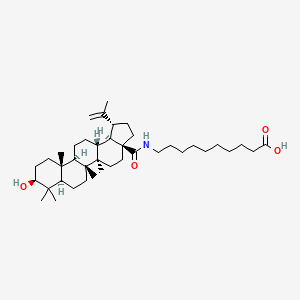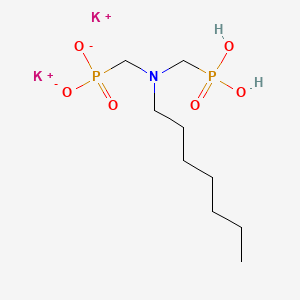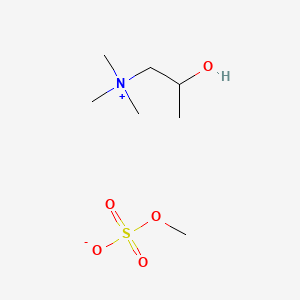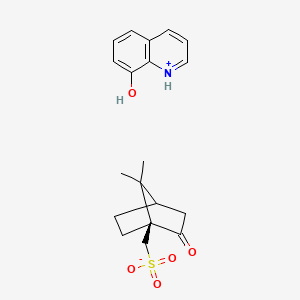
8-Hydroxyquinolinium (1S)-2-oxobornane-10-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxyquinolinium (1S)-2-oxobornane-10-sulphonate is a complex organic compound that combines the structural features of 8-hydroxyquinoline and camphor sulfonic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxyquinolinium (1S)-2-oxobornane-10-sulphonate typically involves the reaction of 8-hydroxyquinoline with camphor sulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 8-hydroxyquinoline and camphor sulfonic acid.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: The 8-hydroxyquinoline is dissolved in the solvent, and camphor sulfonic acid is added slowly with continuous stirring. The mixture is heated under reflux for several hours to ensure complete reaction.
Isolation: After the reaction is complete, the solvent is evaporated, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The product is then isolated and purified using large-scale crystallization or chromatography techniques.
化学反应分析
Types of Reactions
8-Hydroxyquinolinium (1S)-2-oxobornane-10-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which can be further functionalized for specific applications.
科学研究应用
8-Hydroxyquinolinium (1S)-2-oxobornane-10-sulphonate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of 8-hydroxyquinolinium (1S)-2-oxobornane-10-sulphonate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can interfere with various biological processes. The molecular targets include metal-dependent enzymes and proteins, leading to inhibition of their activity. The pathways involved often include disruption of metal homeostasis and generation of reactive oxygen species.
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chelating properties.
Camphor Sulfonic Acid: A sulfonic acid derivative with different applications.
Quinoline Derivatives: Various substituted quinolines with diverse biological activities.
Uniqueness
8-Hydroxyquinolinium (1S)-2-oxobornane-10-sulphonate is unique due to its combined structural features of 8-hydroxyquinoline and camphor sulfonic acid
属性
CAS 编号 |
94293-54-6 |
|---|---|
分子式 |
C19H23NO5S |
分子量 |
377.5 g/mol |
IUPAC 名称 |
[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate;quinolin-1-ium-8-ol |
InChI |
InChI=1S/C10H16O4S.C9H7NO/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;11-8-5-1-3-7-4-2-6-10-9(7)8/h7H,3-6H2,1-2H3,(H,12,13,14);1-6,11H/t7?,10-;/m1./s1 |
InChI 键 |
SYCMVVYJIZOHPF-DLGLCQKISA-N |
手性 SMILES |
CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C.C1=CC2=C(C(=C1)O)[NH+]=CC=C2 |
规范 SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.C1=CC2=C(C(=C1)O)[NH+]=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


